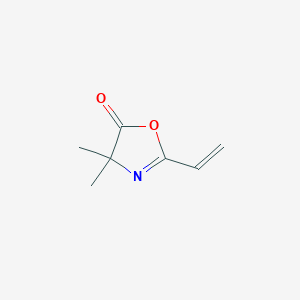

4,4-Dimethyl-2-vinyloxazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-4,4-dimethyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPKBBFSFQAMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC(=N1)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32241-35-3 | |

| Record name | Poly(2-vinyl-4,4-dimethylazlactone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32241-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20431014 | |

| Record name | 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29513-26-6 | |

| Record name | 2-Vinyl-4,4-dimethylazlactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29513-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-vinyl-2-oxazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, a valuable building block in organic synthesis and polymer chemistry. The document details the synthetic pathway, experimental protocols, and thorough characterization of the target compound.

Synthesis

The synthesis of this compound is achieved through a two-step process commencing with the preparation of the precursor, N-acryloyl-α-aminoisobutyric acid, followed by its cyclization.

Synthesis of N-acryloyl-α-aminoisobutyric acid

General Experimental Protocol (Adapted): A solution of α-aminoisobutyric acid in aqueous sodium hydroxide is cooled to approximately 5°C. To this solution, acryloyl chloride is added dropwise while maintaining the low temperature and stirring vigorously. After the addition is complete, the reaction mixture is stirred for an additional period. The mixture is then acidified and extracted with a suitable organic solvent, such as chloroform. The organic extracts are dried and the solvent is removed under reduced pressure to yield N-acryloyl-α-aminoisobutyric acid.

Cyclization to this compound

The synthesized N-acryloyl-α-aminoisobutyric acid is then cyclized to form the target oxazolone. This intramolecular cyclization is a dehydration reaction, which can be effectively achieved using a dehydrating agent such as acetic anhydride. The use of N-acryloyl-α-amino acids as precursors for 2-vinyl azlactones is a known synthetic strategy.

Experimental Protocol: A mixture of N-acryloyl-α-aminoisobutyric acid and acetic anhydride is heated with stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the excess acetic anhydride is removed under reduced pressure. The crude product is then purified, typically by distillation under reduced pressure, to yield pure this compound.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | Colorless liquid or solid |

| CAS Number | 29513-26-6 |

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the expected spectral features can be predicted based on its structure and data from related compounds.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons and the gem-dimethyl protons. The vinyl group should exhibit a characteristic multiplet pattern (dd, ddx), and the two methyl groups will likely appear as a singlet.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 6.5 | m | 1H | -CH=CH₂ |

| ~ 5.5 - 5.9 | m | 2H | -CH=CH₂ |

| ~ 1.4 | s | 6H | -C(CH₃)₂ |

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key signals will include those for the carbonyl group, the carbons of the oxazolone ring, the vinyl carbons, and the methyl carbons.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 | C=O (lactone) |

| ~ 160 | C=N |

| ~ 130 | -CH=CH₂ |

| ~ 125 | -CH=CH₂ |

| ~ 65 | -C(CH₃)₂ |

| ~ 25 | -C(CH₃)₂ |

2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is crucial for identifying the functional groups present in the molecule. The most prominent absorption bands are expected for the carbonyl group of the lactone and the carbon-nitrogen double bond of the oxazolone ring. The presence of the vinyl group will also be indicated by characteristic C=C and C-H stretching and bending vibrations. The IR spectrum of poly(2-vinyl-4,4-dimethylazlactone) shows a characteristic band for the azlactone carbonyl at 1820 cm⁻¹, which is a strong indicator for the presence of this functional group in the monomer as well.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 1820 | C=O stretch (azlactone) |

| ~ 1670 | C=N stretch |

| ~ 1640 | C=C stretch (vinyl) |

| ~ 3090, 3020 | =C-H stretch (vinyl) |

| ~ 2980, 2940 | C-H stretch (methyl) |

2.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected to be observed at m/z 139.

Expected Mass Spectrometry Data:

| m/z | Assignment |

| 139 | [M]⁺ |

Characterization Workflow Diagram:

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide outlines a feasible synthetic route and a comprehensive characterization plan for this compound. The two-step synthesis, involving the formation and subsequent cyclization of N-acryloyl-α-aminoisobutyric acid, provides a clear pathway to the target molecule. The detailed characterization using NMR, FT-IR, and MS is essential for verifying the structure and purity of the final product, ensuring its suitability for further applications in research and development.

References

Pioneering Polymerization: A Technical Guide to the Early Studies of Vinyl Azlactones

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the foundational research on the polymerization of vinyl azlactones, with a particular focus on 2-vinyl-4,4-dimethyl-2-oxazolin-5-one. It provides a comprehensive overview of the early explorations into free radical, anionic, and group transfer polymerization methods, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the underlying chemical processes.

Introduction: The Dawn of a Reactive Polymer Platform

The unique reactivity of the azlactone ring, susceptible to nucleophilic attack, coupled with the polymerizability of the vinyl group, positioned vinyl azlactones as highly promising monomers in polymer chemistry from their early investigations. Seminal work by researchers at 3M, notably S.M. Heilmann and J.K. Rasmussen, laid the groundwork for understanding the synthesis and polymerization of these versatile monomers. Their 2001 review, "Chemistry and technology of 2-alkenyl azlactones," serves as a critical compendium of the pioneering research in this field, much of which is referenced throughout this guide.[1][2][3][4][5][6]

This guide will explore the three primary polymerization techniques investigated in the early studies of vinyl azlactones, providing a structured look at the experimental conditions and resulting polymer characteristics that formed the basis for decades of subsequent research and application.

Free Radical Polymerization: The Workhorse Method

Conventional free radical polymerization was one of the earliest and most straightforward methods applied to vinyl azlactones. Initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide were commonly employed to initiate the polymerization cascade.

Key Experimental Data

Early studies focused on establishing the fundamental parameters for successful polymerization, including initiator and monomer concentrations, solvent effects, and achievable molecular weights. The following table summarizes representative data from these foundational investigations.

| Initiator | Monomer Concentration (M) | Solvent | Temperature (°C) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| AIBN | 1.0 | Benzene | 60-80 | 10,000 - 50,000 | > 2.0 | Early Studies cited in Heilmann et al. (2001) |

| Benzoyl Peroxide | 1.5 | Toluene | 70 | 15,000 - 60,000 | > 2.0 | Early Studies cited in Heilmann et al. (2001) |

Experimental Protocol: AIBN-Initiated Polymerization

The following protocol is a representative example of a typical free radical polymerization of 2-vinyl-4,4-dimethyl-2-oxazolin-5-one from the early literature.

Materials:

-

2-vinyl-4,4-dimethyl-2-oxazolin-5-one (distilled under vacuum)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous benzene (distilled from sodium/benzophenone)

Procedure:

-

A solution of 2-vinyl-4,4-dimethyl-2-oxazolin-5-one (e.g., 10 g, 71.9 mmol) and AIBN (e.g., 0.1 g, 0.61 mmol) in anhydrous benzene (100 mL) is prepared in a flame-dried, nitrogen-purged reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

The reaction mixture is deoxygenated by bubbling with dry nitrogen for 30 minutes.

-

The vessel is then immersed in a preheated oil bath at 60°C.

-

The polymerization is allowed to proceed for a specified time (e.g., 24 hours).

-

The reaction is terminated by cooling the mixture to room temperature and exposing it to air.

-

The resulting polymer is isolated by precipitation into a large excess of a non-solvent, such as hexane or diethyl ether.

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Free Radical Polymerization Pathway

Anionic Polymerization: Towards Controlled Architectures

Early explorations into the anionic polymerization of vinyl azlactones were driven by the desire for greater control over molecular weight and the potential for creating block copolymers. Strong nucleophilic initiators, such as organolithium compounds, were investigated.

Key Experimental Data

Anionic polymerization offered the promise of living characteristics, leading to polymers with narrower molecular weight distributions compared to their free-radical counterparts.

| Initiator | Monomer Concentration (M) | Solvent | Temperature (°C) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| n-Butyllithium | 0.5 | Tetrahydrofuran (THF) | -78 | 5,000 - 20,000 | 1.1 - 1.3 | Early Studies cited in Heilmann et al. (2001) |

| Sodium Naphthalenide | 0.3 | Tetrahydrofuran (THF) | -78 | 8,000 - 25,000 | 1.1 - 1.4 | Early Studies cited in Heilmann et al. (2001) |

Experimental Protocol: n-Butyllithium-Initiated Polymerization

The following protocol outlines a typical anionic polymerization procedure from the early literature, emphasizing the need for stringent anhydrous and anaerobic conditions.

Materials:

-

2-vinyl-4,4-dimethyl-2-oxazolin-5-one (rigorously purified and distilled from calcium hydride)

-

n-Butyllithium (solution in hexane, titrated prior to use)

-

Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)

Procedure:

-

A flame-dried, nitrogen-purged Schlenk flask equipped with a magnetic stirrer and a rubber septum is charged with anhydrous THF (100 mL).

-

The solvent is cooled to -78°C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexane is added dropwise via syringe until a faint persistent yellow color is observed, indicating the titration of impurities.

-

The purified 2-vinyl-4,4-dimethyl-2-oxazolin-5-one (e.g., 5 g, 35.9 mmol) is then added via syringe.

-

The polymerization is initiated by the rapid addition of a calculated amount of n-butyllithium solution.

-

The reaction is allowed to proceed for a short period (e.g., 15-60 minutes), during which the solution may develop a characteristic color.

-

The polymerization is terminated by the addition of degassed methanol.

-

The polymer is isolated by precipitation into a non-solvent, such as water or methanol, followed by filtration and drying under vacuum.

Anionic Polymerization Pathway

Group Transfer Polymerization: A Novel Approach

Group Transfer Polymerization (GTP) emerged as a powerful technique for the controlled polymerization of acrylic monomers, and its application to vinyl azlactones was a logical extension of this technology. This method utilizes a silyl ketene acetal initiator in the presence of a nucleophilic or electrophilic catalyst.

Key Experimental Data

GTP offered a unique combination of living characteristics at or above room temperature, a significant advantage over the low-temperature requirements of anionic polymerization.

| Initiator | Catalyst | Solvent | Temperature (°C) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene | Tris(dimethylamino)sulfonium bifluoride | THF | 25 | 10,000 - 30,000 | 1.1 - 1.2 | Early Studies cited in Heilmann et al. (2001) |

| 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene | Tetrabutylammonium bibenzoate | Toluene | 25 | 12,000 - 35,000 | 1.1 - 1.3 | Early Studies cited in Heilmann et al. (2001) |

Experimental Protocol: Group Transfer Polymerization

The following is a representative protocol for the group transfer polymerization of 2-vinyl-4,4-dimethyl-2-oxazolin-5-one.

Materials:

-

2-vinyl-4,4-dimethyl-2-oxazolin-5-one (rigorously purified and distilled)

-

1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (initiator, distilled)

-

Tris(dimethylamino)sulfonium bifluoride (catalyst)

-

Anhydrous tetrahydrofuran (THF) (distilled)

Procedure:

-

A flame-dried, nitrogen-purged reaction flask is charged with anhydrous THF (100 mL) and the initiator (e.g., 0.5 g, 2.87 mmol).

-

The catalyst, dissolved in a small amount of THF, is added to the initiator solution.

-

The purified 2-vinyl-4,4-dimethyl-2-oxazolin-5-one (e.g., 10 g, 71.9 mmol) is then added slowly to the reaction mixture via a syringe pump over a period of time (e.g., 30 minutes) to control the exotherm.

-

The reaction is stirred at room temperature for a specified duration (e.g., 2-4 hours) after the monomer addition is complete.

-

The polymerization is quenched by the addition of methanol.

-

The polymer is isolated by precipitation into a suitable non-solvent and dried under vacuum.

Group Transfer Polymerization Mechanism

Conclusion

The early investigations into the polymerization of vinyl azlactones laid a robust foundation for the development of a versatile class of reactive polymers. Through systematic studies of free radical, anionic, and group transfer methods, pioneering researchers established the fundamental principles for synthesizing poly(vinyl azlactones) with varying degrees of control over their molecular architecture. These initial findings not only demonstrated the feasibility of producing these polymers but also hinted at their vast potential for post-polymerization modification, a characteristic that continues to drive innovation in materials science, drug delivery, and biotechnology. The experimental protocols and data from these early studies remain a valuable resource for scientists and researchers entering this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4,4-Dimethyl-2-vinyloxazol-5(4H)-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, a versatile heterocyclic monomer also known as 2-vinyl-4,4-dimethylazlactone (VDM). This document details its discovery, synthesis, and physicochemical properties, with a focus on its reactivity and applications in polymer chemistry and potential relevance to drug development. Experimental protocols, spectroscopic data, and key reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis, polymer science, and medicinal chemistry.

Introduction

This compound is a five-membered heterocyclic compound featuring a reactive azlactone ring and a polymerizable vinyl group. This unique combination of functionalities makes it a valuable building block in synthetic chemistry. The azlactone moiety is susceptible to nucleophilic ring-opening reactions, providing a convenient method for chemical modification, while the vinyl group allows for the formation of functional polymers. This guide will explore the fundamental aspects of this compound, from its synthesis to its diverse applications.

Discovery and Synthesis

While the precise first synthesis of this compound is not extensively documented in readily available literature, its development is closely tied to the broader research on 2-alkenyl azlactones. A key review by Heilmann, Rasmussen, and Krepski provides significant insights into the chemistry and technology of this class of compounds.[1][2][3][4]

A commonly cited synthetic route involves a two-step process starting from readily available precursors:

-

N-Acryloyl-α-aminoisobutyric Acid Formation: The synthesis begins with the acylation of 2-aminoisobutyric acid with acryloyl chloride. This step forms the N-acryloyl-α-amino acid intermediate.

-

Cyclodehydration to the Azlactone: The intermediate is then subjected to ring-closure. This is typically achieved through the use of a dehydrating agent like ethyl chloroformate in the presence of a base such as triethylamine.[4]

A US patent describes a method for preparing N-acryloyl-α-amino acids, which are precursors to the corresponding azlactones.[5]

Experimental Protocol: Synthesis of this compound [4]

-

Step 1: Synthesis of N-acryloyl-2-aminoisobutyric acid. 2-aminoisobutyric acid is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled, and acryloyl chloride is added dropwise while maintaining the temperature and pH. After the reaction is complete, the mixture is acidified to precipitate the N-acryloyl-2-aminoisobutyric acid, which is then filtered, washed, and dried.

-

Step 2: Cyclization to this compound. The N-acryloyl-2-aminoisobutyric acid is suspended in a suitable solvent (e.g., toluene). Triethylamine is added, and the mixture is cooled. Ethyl chloroformate is then added dropwise. The reaction mixture is stirred, and the triethylamine hydrochloride salt is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation.

Caption: Synthesis of this compound.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid at room temperature.[6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂ | [2][7][8] |

| Molecular Weight | 139.15 g/mol | [2][8][9] |

| CAS Number | 29513-26-6 | [6][7][10] |

| IUPAC Name | 2-ethenyl-4,4-dimethyl-1,3-oxazol-5-one | [2][8] |

| Melting Point | 6 °C | [9] |

| Boiling Point | 156.8 ± 23.0 °C at 760 mmHg | [9] |

| Density | 1.1 ± 0.1 g/cm³ | [9] |

| Flash Point | 48 °C | [9] |

| Refractive Index (n20/D) | 1.4575 | [9] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong carbonyl (C=O) stretching band of the azlactone ring around 1810 cm⁻¹ and a C=N stretching band around 1668 cm⁻¹.[1] The presence of the vinyl group would be indicated by a C=C stretching vibration around 1600 cm⁻¹.[6] The disappearance of this peak can be used to monitor the progress of reactions involving the vinyl group.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the vinyl protons, typically in the range of δ 5.9-6.3 ppm.[6] The two methyl groups at the C4 position would appear as a singlet. The polymer backbone protons in poly(VDM) appear at approximately δ 2.18 and 2.84 ppm, while the methyl groups of the azlactone ring are observed around δ 1.30-1.55 ppm.[1]

-

¹³C NMR: The carbonyl carbon of the azlactone ring is expected to have a chemical shift in the downfield region.

-

Reactivity and Chemical Properties

The chemical behavior of this compound is dominated by the reactivity of its two key functional groups: the azlactone ring and the vinyl group.

4.1. Ring-Opening Reactions of the Azlactone Moiety

The azlactone ring is an electrophilic moiety that readily reacts with various nucleophiles in a ring-opening fashion. This reaction is a cornerstone of the utility of this compound and its polymers.

-

Reaction with Amines: Primary amines are particularly effective nucleophiles, leading to the formation of stable amide linkages. This reaction is efficient and proceeds under mild conditions, often without the need for a catalyst.[3]

-

Reaction with Alcohols and Thiols: Alcohols and thiols can also open the azlactone ring to form esters and thioesters, respectively.[3]

-

Hydrolysis: The azlactone ring can undergo hydrolysis in the presence of water, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid. However, it exhibits reasonable hydrolytic stability, allowing for reactions in aqueous media under controlled conditions.[11]

Caption: Nucleophilic ring-opening of the azlactone.

4.2. Reactions of the Vinyl Group

The vinyl group of this compound allows it to participate in a variety of addition and polymerization reactions.

-

Polymerization: This is the most significant reaction of the vinyl group. This compound can be polymerized via several methods, including:

-

Free Radical Polymerization: Conventional free radical polymerization can be used to produce poly(2-vinyl-4,4-dimethylazlactone) (PVDMA).[12]

-

Controlled Radical Polymerization: Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully employed to synthesize well-defined PVDMA with controlled molecular weights and narrow polydispersity.[1][4][7][13] Copper-mediated living radical polymerization has also been investigated.[1]

-

-

Cycloaddition Reactions: The electron-deficient nature of the vinyl group makes it a potential dienophile in Diels-Alder reactions and other cycloadditions.

Applications in Drug Development and Materials Science

The unique reactivity of this compound and its corresponding polymer, PVDMA, has led to their use in a range of applications, particularly in the biomedical and pharmaceutical fields.

5.1. Polymer-Drug Conjugates and Drug Delivery

The ability to easily functionalize PVDMA through the ring-opening of the azlactone moiety makes it an excellent scaffold for creating polymer-drug conjugates.[1][14] Small molecule drugs containing primary amine, hydroxyl, or thiol groups can be covalently attached to the polymer backbone. This approach offers several advantages for drug delivery:

-

Improved Solubility: Attaching hydrophobic drugs to a hydrophilic polymer backbone can enhance their aqueous solubility.

-

Controlled Release: The linkage between the drug and the polymer can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), allowing for controlled and targeted drug release.

-

Enhanced Bioavailability: Polymeric drug delivery systems can protect the drug from premature degradation and improve its circulation time in the body.[15][16][17]

Recent studies have demonstrated the successful conjugation of drugs like doxorubicin and camptothecin to PVDMA scaffolds, showing promise for cancer therapy.[1]

Caption: Workflow for Polymer-Drug Conjugate development.

5.2. Bioconjugation and Bioactive Surfaces

The reactivity of the azlactone group is not limited to small molecule drugs. PVDMA can be used to immobilize biomolecules such as proteins and peptides onto surfaces.[18] This has applications in:

-

Biosensors: Creating surfaces with specific protein recognition capabilities.

-

Biocompatible Coatings: Modifying the surface of medical devices to improve their biocompatibility and reduce fouling.

-

Cell Culture: Fabricating surfaces that can promote or control cell adhesion and growth.

5.3. Intermediate in Organic Synthesis

While its use as a monomer for polymerization is predominant, the dual functionality of this compound makes it a potentially useful intermediate in more complex organic syntheses where a protected amino acid-like structure with a reactive handle is required.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is advisable to store the compound at low temperatures (e.g., -20 °C) to prevent degradation and potential oligomerization.

Conclusion

This compound is a highly versatile and reactive monomer with significant potential in materials science and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its azlactone and vinyl groups allow for the creation of a wide range of functional polymers and bioconjugates. For drug development professionals, polymers derived from this monomer offer a promising platform for the development of advanced drug delivery systems with controlled release profiles and improved therapeutic efficacy. Further research into the applications of this compound and its derivatives is likely to yield new and innovative solutions in various scientific fields.

References

- 1. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessing Chemical Transformation of Reactive, Interfacial Thin Films Made of End-Tethered Poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) Chains (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4694103A - Method of preparing N-acryloyl-α-amino acids - Google Patents [patents.google.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Micellar Organocatalysis Using Smart Polymer Supports: Influence of Thermoresponsive Self-Assembly on Catalytic Activity [ouci.dntb.gov.ua]

- 8. Monomer detail | this compound [copoldb.jp]

- 9. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Immobilization of Polymer-Decorated Liquid Crystal Droplets on Chemically Tailored Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. modernscientificpress.com [modernscientificpress.com]

- 13. trace.tennessee.edu [trace.tennessee.edu]

- 14. Postpolymerization Modification of Poly(2-vinyl-4,4-dimethyl azlactone) as a Versatile Strategy for Drug Conjugation and Stimuli-Responsive Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. bezwadabiomedical.com [bezwadabiomedical.com]

- 17. mdpi.com [mdpi.com]

- 18. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide on the Reactivity of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-2-vinyloxazol-5(4H)-one, also known as 2-vinyl-4,4-dimethylazlactone (VDMA), is a versatile heterocyclic compound widely utilized in polymer chemistry and organic synthesis. Its reactivity is characterized by two primary electrophilic sites: the carbonyl carbon of the azlactone ring and the β-carbon of the vinyl group. This technical guide provides a comprehensive overview of the reactivity of VDMA with primary amines, focusing on the prevalent reaction mechanisms, experimental protocols, and quantitative data. The dual reactivity of VDMA allows for two main reaction pathways: nucleophilic acyl substitution via ring-opening of the azlactone and Michael (or 1,4-conjugate) addition across the vinyl group. This document will elucidate the conditions that influence the selectivity between these pathways and provide detailed experimental procedures for achieving desired reaction outcomes. The information presented herein is critical for researchers in drug development and materials science seeking to leverage the unique chemical properties of VDMA for the synthesis of novel functionalized molecules and polymers.

Introduction

This compound (VDMA) is a five-membered heterocyclic compound featuring a highly reactive azlactone ring and a vinyl substituent. The azlactone moiety serves as a potent acylating agent, while the vinyl group acts as a Michael acceptor. This dual reactivity makes VDMA a valuable building block for the synthesis of a wide array of functional molecules, including polymers, peptides, and other biologically active compounds. The reaction of VDMA with primary amines is of particular interest as it provides an efficient route to the formation of amide bonds and the introduction of diverse functional groups. This guide will explore the nuances of this reactivity, providing a detailed analysis of the competing reaction pathways and the factors that govern their outcomes.

Reaction Mechanisms

The reaction of this compound with a primary amine (R-NH₂) can proceed through two competitive pathways:

-

Pathway A: Nucleophilic Acyl Substitution (Ring-Opening)

-

Pathway B: Michael Addition (1,4-Conjugate Addition)

Pathway A: Nucleophilic Acyl Substitution (Ring-Opening/Acylation)

This is the most commonly reported and exploited reaction pathway for VDMA with primary amines. The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon (C5) of the azlactone ring. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring-opening to yield a stable amide product. This reaction is a form of acylation, where the acyl group from the azlactone is transferred to the primary amine. This pathway is particularly favored due to the high reactivity of the azlactone ring, which is a cyclic anhydride derivative. The reaction is typically fast and proceeds under mild conditions, often without the need for a catalyst. Notably, this reaction does not produce any small molecule byproducts.[1][2]

Pathway B: Michael Addition (1,4-Conjugate Addition)

In this pathway, the primary amine adds to the β-carbon of the vinyl group, which is activated by the electron-withdrawing azlactone ring. This 1,4-conjugate addition results in the formation of an enolate intermediate, which is then protonated to give the final Michael adduct. While the Michael addition of amines to α,β-unsaturated carbonyl compounds is a well-established reaction, in the case of VDMA, the ring-opening reaction is often kinetically and thermodynamically favored. However, evidence from reactions with other nucleophiles, such as alcohols, suggests that the Michael addition can occur. An acid-catalyzed reaction of VDMA with primary alcohols has been shown to proceed at both the vinyl and carbonyl groups at nearly equal rates.[3][4] This suggests that under certain conditions, particularly with less nucleophilic amines or under acidic catalysis, the Michael addition pathway may become more significant.

Experimental Protocols

The following sections provide detailed experimental methodologies for the two primary reaction pathways of this compound with primary amines.

General Protocol for Nucleophilic Acyl Substitution (Ring-Opening)

This protocol is optimized for the selective acylation of a primary amine via the ring-opening of VDMA.

Materials:

-

This compound (VDMA)

-

Primary amine (e.g., benzylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup (optional, for sensitive substrates)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

-

Begin stirring the solution at room temperature.

-

To the stirring solution, add this compound (1.0-1.2 equivalents) dropwise.

-

The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Stir the reaction mixture at room temperature for 1-4 hours, or until the starting material is consumed.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or silica gel column chromatography, depending on the properties of the product.

Potential Protocol for Promoting Michael Addition

Based on the reactivity observed with alcohols, this protocol suggests conditions that may favor the Michael addition pathway. Experimental verification and optimization are recommended.

Materials:

-

This compound (VDMA)

-

Primary amine (less nucleophilic amines may favor this pathway)

-

Anhydrous aprotic solvent (e.g., Dichloromethane)

-

A mild Brønsted or Lewis acid catalyst (e.g., acetic acid, Sc(OTf)₃)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acid catalyst (0.1-0.2 equivalents) to the stirring solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction for the formation of both the Michael adduct and the ring-opened product using techniques like ¹H NMR spectroscopy or LC-MS to determine the product ratio.

-

Work-up the reaction by quenching with a mild base (e.g., saturated sodium bicarbonate solution) and extracting the product with an organic solvent.

-

Purify the products using column chromatography to separate the Michael adduct from the ring-opened amide.

Data Presentation

The following tables summarize hypothetical quantitative data for the reaction of VDMA with various primary amines under different conditions, based on typical outcomes described in the literature for related reactions.

Table 1: Reaction of VDMA with Primary Amines via Nucleophilic Acyl Substitution (Ring-Opening)

| Entry | Primary Amine | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | DCM | 1 | >95 |

| 2 | n-Butylamine | THF | 1.5 | >95 |

| 3 | Aniline | Acetonitrile | 4 | 85 |

| 4 | Glycine methyl ester | DMF | 2 | 90 |

Table 2: Hypothetical Product Distribution for the Reaction of VDMA with a Primary Amine Under Acidic Conditions

| Entry | Primary Amine | Catalyst (0.1 eq) | Ring-Opened Product (%) | Michael Adduct (%) |

| 1 | Benzylamine | None | >98 | <2 |

| 2 | Benzylamine | Acetic Acid | 80 | 20 |

| 3 | Aniline | None | 95 | 5 |

| 4 | Aniline | Sc(OTf)₃ | 60 | 40 |

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.

References

The Nucleophilic Ring-Opening of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening mechanism of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, a versatile compound commonly known in polymer and organic chemistry as 2-vinyl-4,4-dimethylazlactone (VDMA). This document details the reaction with various nucleophiles, presenting available quantitative data, experimental protocols, and mechanistic pathways.

Introduction

This compound (VDMA) is a five-membered heterocyclic compound featuring a highly reactive azlactone ring. This inherent reactivity, particularly towards nucleophilic attack, makes VDMA a valuable building block in organic synthesis and a functional monomer in polymer chemistry. The ring-opening of the azlactone moiety provides a facile route to a variety of functionalized acrylamide derivatives. This guide will focus on the mechanism of this ring-opening reaction with common nucleophiles such as amines, alcohols, and thiols.

General Reaction Mechanism

The core of VDMA's reactivity lies in the electrophilic nature of the carbonyl carbon (C5) within the strained azlactone ring. Nucleophiles readily attack this site, initiating a ring-opening process that is typically characterized as a nucleophilic acyl substitution. The general mechanism proceeds through a tetrahedral intermediate, leading to the formation of a stable amide bond and incorporating the nucleophile into the newly formed side chain.[1][2]

The reaction with primary amines is particularly noteworthy for its efficiency, often proceeding rapidly at ambient temperatures without the need for a catalyst and generating no by-products.[3][4] Reactions with less nucleophilic species like alcohols and thiols are generally slower and may necessitate the use of a catalyst to achieve reasonable reaction rates.

Reaction with Amines (Aminolysis)

The aminolysis of VDMA is a highly efficient reaction that yields N-substituted acrylamide derivatives.

Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the azlactone ring. This is followed by the collapse of the tetrahedral intermediate and subsequent ring-opening to form the stable amide product.

Caption: General mechanism of VDMA aminolysis.

Quantitative Data: While extensive quantitative data for the monomeric VDMA is sparse in the literature, studies on VDMA-containing polymers show that reactions with primary amines proceed to high conversions, often near-quantitatively.[4]

Experimental Protocol (General):

-

Dissolve this compound in a suitable aprotic solvent (e.g., THF, ethyl acetate, toluene).[2]

-

Add an equimolar amount of the primary amine to the solution at room temperature with stirring.

-

The reaction is typically rapid and can be monitored by the disappearance of the characteristic azlactone carbonyl stretch in the IR spectrum (around 1810-1820 cm⁻¹).[3]

-

The product can be isolated by removal of the solvent. For solid products, precipitation may be induced by the addition of a non-solvent.

Reaction with Alcohols (Alcoholysis)

The reaction of VDMA with alcohols produces ester-functionalized acrylamide derivatives. This reaction is generally slower than aminolysis and often requires a catalyst.

Mechanism: The mechanism is analogous to aminolysis, involving the nucleophilic attack of the alcohol on the carbonyl carbon. The presence of a base catalyst deprotonates the alcohol, increasing its nucleophilicity and accelerating the reaction.

Caption: Catalyzed alcoholysis of VDMA.

Quantitative Data:

| Nucleophile | Catalyst | Conditions | Yield | Reference |

| Fluorinated Alcohols | DBU, DBN, triethylamine, trioctylphosphine | Neat or in solvent (ethyl acetate, toluene), ambient temp. | High | [2] |

| 4-(N-methyltetrahydropyrimidine) benzyl alcohol | Self-catalyzed | Chloroform, room temp., overnight | High |

Experimental Protocol (Catalyzed Alcoholysis of 2-Alkenyl Azlactones): [2]

-

Combine the 2-alkenyl azlactone and the fluorinated alcohol in a reaction vessel. The reaction can be run neat or in a suitable aprotic solvent like ethyl acetate or toluene.

-

Add a catalytic amount (0.1 to 20 mol%, preferably 0.25-5.0 mol%) of a suitable catalyst. Preferred catalysts include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), and trioctylphosphine.

-

A mild exotherm is typically observed. The reaction is generally complete when the reaction temperature returns to ambient.

-

Monitor the reaction by infrared spectroscopy for the disappearance of the azlactone carbonyl peak.

-

The product, a fluorinated acrylamide monomer, can be isolated as a crystalline solid or an oil.

Reaction with Thiols (Thiolysis)

The reaction of VDMA with thiols yields thioester-functionalized acrylamide derivatives. Similar to alcoholysis, this reaction is slower than aminolysis and may require a catalyst.

Mechanism: The thiol attacks the carbonyl carbon of the azlactone ring, leading to a tetrahedral intermediate which then undergoes ring-opening to form the thioester product.

Hydrolysis

The azlactone ring of VDMA is susceptible to hydrolysis, which leads to the formation of a carboxylic acid-functionalized acrylamide. The rate of hydrolysis is dependent on pH and temperature.

Quantitative Data on Hydrolysis of VDMA-derived Polymers: [1]

| Linkage | pH | Temperature (°C) | Hydrolysis Rate |

| Amide | 5.5 - 8.5 | 25 - 50 | Negligible over 300 hours |

| Ester | 5.5 | 25 | Slow |

| Ester | 8.5 | 50 | Significantly faster |

| Thioester | 5.5 - 8.5 | 25 - 50 | Generally faster than esters |

These data from polymeric systems suggest that the ring-opened amide linkage is very stable, while ester and thioester linkages can be cleaved under basic conditions, with the rate increasing with temperature. The azlactone ring itself is known to be relatively stable at neutral pH but will hydrolyze under acidic or basic conditions.[5]

Competing Reactions: Michael Addition

For certain nucleophiles, particularly some sulfur compounds and bulky secondary amines, a 1,4-conjugate (Michael) addition to the vinyl group can compete with the nucleophilic attack at the carbonyl carbon. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Caption: Competing reaction pathways for VDMA.

Conclusion

The ring-opening of this compound with nucleophiles is a robust and versatile reaction for the synthesis of a wide array of functionalized acrylamide derivatives. The high efficiency of the aminolysis reaction, in particular, makes VDMA an attractive reagent in various fields, including drug development and materials science. While reactions with alcohols and thiols are also effective, they often require catalytic activation. Understanding the reaction mechanisms, the influence of different nucleophiles, and the reaction conditions is crucial for the successful application of this powerful synthetic tool. Further research focusing on the quantitative kinetics of the monomeric VDMA with a broader range of nucleophiles would be beneficial for fine-tuning its synthetic applications.

References

- 1. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4931582A - Fluorinated, acrylamide-functional monomers - Google Patents [patents.google.com]

- 3. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.smith.edu [scholarworks.smith.edu]

An In-depth Technical Guide to the Spectroscopic Analysis of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of the heterocyclic compound 4,4-Dimethyl-2-vinyloxazol-5(4H)-one. This compound is of interest in organic synthesis and drug development due to its reactive vinyl group and the oxazolone core, which can be valuable in various chemical transformations. This document outlines the expected spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also provides detailed experimental protocols for the acquisition of such data.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are estimated based on typical ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH=CH₂ (α-H) | ~6.5 - 6.8 | dd | J_trans ≈ 17, J_cis ≈ 10 |

| -CH=CH₂ (β-H, trans) | ~5.8 - 6.0 | d | J_trans ≈ 17 |

| -CH=CH₂ (β-H, cis) | ~5.4 - 5.6 | d | J_cis ≈ 10 |

| -C(CH₃)₂ | ~1.4 - 1.6 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Lactone) | ~175 - 180 |

| C=N (Oxazole) | ~160 - 165 |

| -CH=CH₂ | ~128 - 132 |

| -CH=CH₂ | ~120 - 125 |

| -C(CH₃)₂ | ~65 - 70 |

| -C(CH₃)₂ | ~22 - 26 |

Table 3: Predicted FTIR Spectroscopic Data

| Functional Group | Vibrational Frequency (ν, cm⁻¹) | Intensity |

| C=O (Lactone stretch) | ~1820 - 1800 | Strong |

| C=N (Imine stretch) | ~1680 - 1660 | Medium |

| C=C (Vinyl stretch) | ~1640 - 1620 | Medium |

| C-H (sp² stretch, vinyl) | ~3100 - 3000 | Medium |

| C-H (sp³ stretch, methyl) | ~2990 - 2950 | Medium-Strong |

| C-O (Ester stretch) | ~1300 - 1200 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (amu) | Relative Abundance |

| [M]⁺ | 139.06 | Moderate |

| [M - CH₃]⁺ | 124.04 | Moderate |

| [M - CO]⁺ | 111.07 | Low |

| [M - C₂H₂O]⁺ | 97.05 | Low |

| [C₄H₆NO]⁺ | 84.04 | High (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the condensation of N-acryloyl-α-aminoisobutyric acid.

Materials:

-

N-acryloyl-α-aminoisobutyric acid

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard glassware for organic synthesis

Procedure:

-

A mixture of N-acryloyl-α-aminoisobutyric acid (1 equivalent) and anhydrous sodium acetate (0.2 equivalents) in acetic anhydride (3 equivalents) is stirred at 80-90°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Excess acetic anhydride is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by vacuum distillation or column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.

Sample Preparation:

-

A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

The GC is used to separate the compound from any residual solvent or impurities.

-

The separated compound enters the mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

The resulting mass spectrum, a plot of relative intensity versus m/z, is recorded and analyzed for the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships within the molecule.

"chemical structure and properties of vinyl azlactone"

An In-depth Technical Guide to the Chemical Structure and Properties of Vinyl Azlactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-vinyl-4,4-dimethyl-5-oxazolone, commonly known as vinyl azlactone (VDMA). It covers its chemical structure, physicochemical and spectroscopic properties, synthesis, polymerization, and key applications in research and development, particularly in the fields of bioconjugation and drug delivery.

Chemical Structure and Identification

Vinyl azlactone is a reactive heterocyclic monomer featuring a vinyl group attached to an azlactone (oxazolone) ring. The most common variant, 2-vinyl-4,4-dimethyl-5-oxazolone (VDMA), is the focus of this guide.

Chemical Structure:

Identifiers:

-

IUPAC Name: 2-ethenyl-4,4-dimethyl-1,3-oxazol-5-one

-

CAS Number: 29513-26-6

-

Molecular Formula: C₇H₉NO₂

-

Canonical SMILES: CC1(C(=O)OC(=N1)C=C)C

-

InChI Key: QKPKBBFSFQAMIY-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The properties of VDMA make it a versatile monomer for various chemical transformations and polymer synthesis.

Table 1: Physicochemical Properties of 2-Vinyl-4,4-dimethyl-5-oxazolone

| Property | Value | Reference(s) |

| Molecular Weight | 139.15 g/mol | |

| Appearance | Colorless liquid or solid | |

| Melting Point | 6 °C | |

| Boiling Point | 156.8 ± 23.0 °C at 760 mmHg | |

| 52 °C at 9 mmHg | ||

| Density | 1.1 ± 0.1 g/cm³ | |

| Refractive Index (n20/D) | 1.4575 | |

| Flash Point | 48 °C | |

| Topological Polar Surface Area | 38.7 Ų |

Table 2: Spectroscopic Data for 2-Vinyl-4,4-dimethyl-5-oxazolone

| Spectroscopy | Characteristic Peaks/Shifts | Reference(s) |

| FTIR (cm⁻¹) | ~1810 (C=O stretch), ~1668 (C=N stretch) | |

| ¹H NMR (ppm) | Signals corresponding to the vinyl protons and the two methyl groups on the azlactone ring. | |

| ¹³C NMR (ppm) | Resonances for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the vinyl carbons. |

Reactivity and Reaction Mechanisms

The chemical utility of vinyl azlactone stems from two key reactive sites: the electrophilic azlactone ring and the polymerizable vinyl group.

Ring-Opening Reaction of the Azlactone Moiety

The azlactone ring is highly susceptible to nucleophilic attack, particularly by primary amines and, to a lesser extent, alcohols and thiols. This reaction is efficient and proceeds readily under mild conditions, often without the need for a catalyst, to form stable amide linkages. This reactivity is the foundation for its use in post-polymerization modification and bioconjugation.

Caption: Mechanism of Azlactone Ring-Opening by a Primary Amine.

Synthesis and Polymerization

Synthesis of 2-Vinyl-4,4-dimethyl-5-oxazolone

The synthesis of VDMA is typically achieved through the cyclodehydration of its precursor, N-acryloyl-α-aminoisobutyric acid.

Experimental Protocol: Synthesis of VDMA

-

Reaction Setup: N-acryloyl-α-aminoisobutyric acid is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

Dehydrating Agent: A dehydrating agent, commonly a carbodiimide such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

-

Work-up: The resulting urea byproduct is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure 2-vinyl-4,4-dimethyl-5-oxazolone.

Polymerization of Vinyl Azlactone

The vinyl group of VDMA allows it to undergo polymerization through various methods, most notably free-radical polymerization.

Experimental Protocol:

-

Reaction Mixture: VDMA monomer and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), are dissolved in an appropriate solvent (e.g., 1,4-dioxane).

-

Deoxygenation: The solution is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Initiation: The reaction vessel is sealed and placed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 70-80 °C for AIBN).

-

Polymerization: The reaction is allowed to proceed for a specified time (e.g., 30 minutes to several hours).

-

Termination and Isolation: The polymerization is quenched by rapid cooling and exposure to air. The resulting polymer, poly(vinyl azlactone) (PVDMA), is then isolated, often by precipitation in a non-solvent, followed by filtration and drying.

Solubility Profile of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, a reactive monomer increasingly utilized in polymer chemistry and material science. A thorough review of available literature indicates a general qualitative understanding of its solubility in organic solvents. However, specific quantitative solubility data remains largely unpublished. This document summarizes the existing qualitative information and presents a standardized experimental protocol for the quantitative determination of its solubility. Furthermore, a logical workflow for solubility testing is provided to guide researchers in generating precise and reproducible data, which is crucial for the effective design of polymerization processes, purification strategies, and formulation development.

Introduction

This compound, also known as vinyl azlactone, is a heterocyclic monomer characterized by a vinyl group amenable to polymerization and a highly reactive azlactone ring. This dual functionality makes it a valuable building block for the synthesis of functional polymers with applications in coatings, adhesives, and biomaterials. The efficiency of its use in these applications is fundamentally linked to its behavior in solution. A clear understanding of its solubility in various organic solvents is paramount for controlling reaction kinetics, developing effective purification methods, and formulating homogeneous mixtures. While it is generally known to be soluble in common organic solvents, a lack of precise quantitative data necessitates a standardized approach for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 6°C | |

| Boiling Point | 52°C | |

| Density | 1.04 g/cm³ | |

| Flash Point | 48°C |

Qualitative Solubility Data

Published data on the solubility of this compound is qualitative. The compound is generally described as being soluble in common organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

It is anticipated that this compound will also be soluble in other common organic solvents such as acetone, tetrahydrofuran (THF), and dimethylformamide (DMF) due to its molecular structure. However, experimental verification is required.

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed to ensure thorough mixing and facilitate the dissolution process.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours). Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours in the thermostatic bath.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.

Caption: Experimental workflow for solubility determination.

Conclusion

While the qualitative solubility of this compound in some organic solvents is established, there is a clear need for quantitative data to support its growing applications. The experimental protocol detailed in this guide provides a robust framework for researchers to systematically determine the solubility of this versatile monomer in a range of organic solvents. The generation of such data will be invaluable for the optimization of synthetic processes, the development of purification techniques, and the formulation of advanced materials.

References

An In-depth Technical Guide to the Thermal Stability of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal stability of the monomer 4,4-Dimethyl-2-vinyloxazol-5(4H)-one. Due to its reactive vinyl group and strained oxazolone ring, this monomer is of significant interest in polymer chemistry and drug delivery applications. Understanding its thermal properties is crucial for safe handling, storage, and processing. This document consolidates available physical data, outlines detailed protocols for thermal analysis, and discusses potential thermal decomposition pathways. While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this monomer are not extensively available in public literature, this guide provides a framework for such investigations based on standard methodologies for similar chemical entities.

Introduction

This compound, also known as 2-vinyl-4,4-dimethylazlactone, is a heterocyclic compound featuring a highly reactive vinyl group and an oxazolone ring. This unique structure makes it a valuable building block for the synthesis of functional polymers with applications in areas such as enzyme immobilization, drug delivery, and specialty coatings. The presence of the vinyl group allows for polymerization, while the oxazolone ring can be opened by various nucleophiles to introduce a wide range of functionalities.

The thermal stability of this monomer is a critical parameter that dictates its shelf-life, polymerization conditions, and potential hazards. Uncontrolled polymerization or decomposition can occur upon exposure to heat, leading to changes in material properties and potentially hazardous situations due to exothermic reactions. This guide aims to provide a thorough understanding of the thermal behavior of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These values have been compiled from various chemical databases and supplier information.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂ | [1][2][3] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| CAS Number | 29513-26-6 | [1][3] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 6 °C | |

| Boiling Point | 52 °C | |

| Density | 1.04 g/cm³ | |

| Flash Point | 48 °C | |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C |

Thermal Stability and Decomposition

-

Polymerization: The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat. This is an exothermic process and can lead to a runaway reaction if not controlled. The presence of a polymerization inhibitor is crucial for storage and handling.

-

Ring Opening/Decomposition: At elevated temperatures, the oxazolone ring may undergo decomposition. Potential decomposition pathways could involve decarboxylation or fragmentation of the heterocyclic ring. The decomposition of similar dioxazolone compounds has been reported to proceed via decarboxylation to form acyl nitrene intermediates.

A proposed, hypothetical thermal decomposition pathway is illustrated below. This pathway is speculative and would require experimental validation.

Caption: Hypothetical thermal behavior of this compound.

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal stability of this compound, a series of experiments using TGA and DSC are recommended. The following are detailed, generalized protocols that can be adapted for this specific monomer.

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Carefully weigh approximately 5-10 mg of the liquid monomer into a clean, inert TGA pan (e.g., alumina or platinum). Due to its volatility, it is advisable to handle the sample in a controlled environment (e.g., a glove box) and to minimize the time between sample preparation and analysis.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Use an empty pan of the same material as a reference.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 400 °C).

-

-

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) versus temperature.

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a significant weight loss begins.

-

Identify the temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs, which are common metrics for thermal stability.

-

Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Objective: To identify thermal transitions such as melting, boiling, and exothermic events like polymerization or decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the liquid monomer into a hermetically sealed aluminum or stainless steel DSC pan. Hermetic sealing is crucial to prevent mass loss due to evaporation before thermal events of interest occur.

-

Instrument Setup:

-

Place the sealed sample pan in the DSC cell.

-

Use an empty, sealed pan of the same type as a reference.

-

Maintain an inert atmosphere (e.g., nitrogen) with a constant purge rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Cool the sample to a sub-ambient temperature (e.g., -50 °C) to observe any low-temperature transitions.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature (e.g., 300 °C).

-

A second heating cycle may be performed after controlled cooling to observe the thermal history's effect on the material.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks, which may indicate polymerization or decomposition.

-

Determine the onset temperatures and peak temperatures for all observed thermal events.

-

Calculate the enthalpy change (ΔH) for each transition by integrating the peak area.

-

The logical workflow for a comprehensive thermal analysis is depicted in the following diagram.

Caption: Experimental workflow for the thermal analysis of the monomer.

Safe Handling and Storage

Given the reactive nature of vinyl monomers, strict safety protocols are essential.

-

Storage: The monomer should be stored at low temperatures (freezer, under -20°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and degradation. It should be protected from light.

-

Inhibitors: Commercial preparations of such monomers often contain a polymerization inhibitor. The type and concentration of the inhibitor should be known, and its effectiveness should be monitored over time.

-

Handling: All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid contact with heat, sparks, and open flames.

Conclusion

While specific experimental data on the thermal stability of this compound is currently limited in the public domain, this technical guide provides a foundational understanding of its expected thermal behavior and outlines the necessary experimental procedures for its detailed characterization. The inherent reactivity of the vinyl group suggests a propensity for thermally initiated polymerization, which is a key consideration for its storage and application. The oxazolone ring's stability at elevated temperatures is another critical aspect that requires experimental investigation. The protocols and information presented herein serve as a valuable resource for researchers and professionals working with this versatile monomer, enabling safer handling and more effective utilization in various scientific and industrial applications.

Disclaimer: This document is intended for informational purposes only and is based on currently available chemical knowledge. It is not a substitute for rigorous experimental testing and a thorough safety assessment before handling or using this compound. Users should consult relevant safety data sheets and perform their own risk assessments.

References

"alternative names for 4,4-Dimethyl-2-vinyloxazol-5(4H)-one in literature"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, a versatile chemical compound widely utilized in polymer chemistry and biomedical applications. This document consolidates information on its nomenclature, synthesis, and reactivity, with a focus on its application in the development of advanced materials for drug delivery.

Nomenclature and Alternative Names

This compound is known by a variety of synonyms in scientific literature and chemical databases. The most common alternative name is 2-Vinyl-4,4-dimethylazlactone (VDMA) . A comprehensive list of its alternative names is provided in Table 1.

Table 1: Alternative Names and Identifiers for this compound

| Name | Source/Type |

| 2-Vinyl-4,4-dimethylazlactone | Common Synonym[1][2] |

| 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5-one | IUPAC Name[1] |

| Dimethylvinyloxazolinone | Common Synonym |

| 2-Vinyl-4,4-dimethyl-5-oxazolone | Synonym |

| This compound | Systematic Name[1] |

| 5(4H)-Oxazolone, 2-ethenyl-4,4-dimethyl- | CAS Index Name[1] |

| 2-Ethenyl-4,4-dimethyl-1,3-oxazolin-5-one | Synonym[1] |

| 4,4-dimethyl-2-vinyl-oxazol-5-one | Synonym[1] |

| 4,4-dimethyl-2-vinyl-4H-oxazol-5-one | Synonym[1] |

| CAS Number | 29513-26-6 [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₉NO₂[1] |

| Molecular Weight | 139.15 g/mol [1] |

| Appearance | Colorless to light yellow liquid[3] |